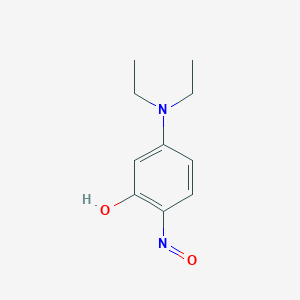

5-Dimethylamino-2-nitrosophenol

Description

Overview of Nitrosophenol Chemistry and its Derivatives in Scholarly Contexts

Nitrosophenols are a class of organic compounds characterized by the presence of both a nitroso (-NO) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. Their chemistry is particularly fascinating due to the phenomenon of tautomerism. Nitrosophenols exist in a dynamic equilibrium with their quinone monoxime isomers. acs.orgscienceinfo.com This equilibrium is sensitive to factors such as the solvent, pH, and the presence of other substituents on the aromatic ring. ias.ac.in

The ortho-substituted nitrosophenols, such as 5-Dimethylamino-2-nitrosophenol, are of particular interest due to their ability to act as chelating agents, forming stable complexes with a variety of metal ions. mdpi.com This property has led to their extensive study in the field of coordination chemistry and their application in analytical methods for metal detection. The synthesis of nitrosophenols is often achieved through the nitrosation of a corresponding phenol (B47542), a reaction that introduces the nitroso group onto the aromatic ring.

Significance of this compound as a Research Compound

The significance of this compound in the research community stems primarily from its utility as a chromogenic reagent and a ligand in coordination chemistry. The presence of the electron-donating dimethylamino group at the 5-position enhances the electron density of the aromatic system, influencing its spectral properties and its interaction with metal ions.

Research has highlighted the potential of this compound in the development of novel chromogenic sensors for the detection of trace metal ions. pubcompare.ai Its ability to form distinctly colored complexes with specific metals allows for their qualitative and quantitative determination through spectrophotometric methods. pubcompare.ai This makes it a valuable tool in analytical chemistry for environmental monitoring and industrial process control.

The synthesis of this compound can be conceptually based on the established procedures for similar compounds, such as 5-(diethylamino)-2-nitrosophenol. This typically involves the nitrosation of 3-dimethylaminophenol (B24353) using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Typically a crystalline solid |

| Solubility | Soluble in various organic solvents |

Note: The exact values for properties like melting point and specific solubility would be determined experimentally for the pure compound.

Current Research Frontiers and Unexplored Areas Pertaining to this compound

Current research involving this compound and its analogues is focused on several key areas. One prominent frontier is the design and synthesis of novel metal complexes with enhanced catalytic or material properties. The electronic and steric effects of the dimethylamino group can be fine-tuned to modulate the properties of the resulting metal complexes for applications in catalysis, magnetism, and materials science.

Another active area of investigation is the development of more sensitive and selective analytical methods based on this compound. This includes its incorporation into sensor arrays or its use in conjunction with advanced analytical techniques to lower detection limits for various analytes.

Unexplored areas pertaining to this compound represent exciting opportunities for future research. A systematic study of the solid-state structures of its various metal complexes could provide deeper insights into their bonding and electronic properties. Furthermore, the exploration of its potential applications in fields beyond analytical and coordination chemistry, such as in the development of new dyes or as a building block in the synthesis of more complex organic molecules, remains a largely untapped area of research. A comprehensive investigation into the kinetics and thermodynamics of its tautomeric equilibrium under various conditions would also be a valuable contribution to the fundamental understanding of this intriguing molecule.

Structure

3D Structure

Properties

IUPAC Name |

5-(diethylamino)-2-nitrosophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYYRSJPSPRDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043859 | |

| Record name | 5-Diethylamino-2-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16761-04-9, 6358-20-9 | |

| Record name | 5-Diethylamino-2-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Diethylamino)-2-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Dimethylamino 2 Nitrosophenol

Established Chemical Synthesis Routes

The conventional synthesis of 5-Dimethylamino-2-nitrosophenol relies on well-documented chemical transformations, primarily involving the nitrosation of a substituted aminophenol precursor.

The most direct method for synthesizing this compound is through the C-nitrosation of its precursor, 3-Dimethylaminophenol (B24353). This type of reaction introduces a nitroso group (-NO) directly onto the aromatic ring. The hydroxyl (-OH) and the strongly activating dimethylamino (-N(CH₃)₂) groups direct the electrophilic nitroso agent to the ortho and para positions. In this case, the nitrosation occurs at the position ortho to the hydroxyl group.

While specific literature for the dimethyl derivative is sparse, the synthesis of the closely related analogue, 5-(diethylamino)-2-nitrosophenol, provides established protocols that are chemically analogous. One common method involves dissolving the substituted aminophenol in a solution of concentrated hydrochloric acid and water, cooling the mixture to low temperatures (e.g., -5 °C), and then slowly adding a solution of sodium nitrite (B80452). chemicalbook.com This in situ formation of the nitrosating agent, nitrous acid (HNO₂), allows for a high-yield reaction.

An alternative procedure utilizes an organic nitrite, such as isoamyl nitrite, as the nitrosating agent in an alcoholic solvent like n-propanol saturated with gaseous hydrogen chloride, again at low temperatures (0 °C). chemicalbook.com Following the reaction, the product can be isolated and purified. Free 2-nitrosophenols can be generated through such direct C-nitrosation of phenols, a technique that is particularly effective for certain 5-substituted-2-nitrosophenols. mdpi.com

Table 1: Comparative Data on Nitrosation Reactions for 5-Substituted-2-Nitrosophenol Synthesis

| Feature | Method 1 | Method 2 |

| Precursor | 3-Diethylaminophenol | 3-Diethylaminophenol |

| Nitrosating Agent | Sodium Nitrite / HCl | Isoamyl Nitrite |

| Solvent | Water | n-Propanol / Diethyl ether |

| Temperature | -5 °C | 0 °C |

| Yield | 90% | 71% |

| Reference | chemicalbook.com | chemicalbook.com |

The primary precursor for the target compound is 3-Dimethylaminophenol. There are two main synthetic routes to this intermediate.

The traditional production process involves the methylation of m-aminophenol using dimethyl sulfate. chemicalbook.com While effective, this method requires the use of the highly toxic and carcinogenic dimethyl sulfate, which poses significant challenges for safe industrial production and transport. chemicalbook.com

A more modern and safer alternative begins with resorcinol (B1680541) and a dimethylamine (B145610) aqueous solution. chemicalbook.comgoogle.com These reactants are heated under pressure to produce a crude form of 3-(N,N-dimethylamino)phenol. google.com The crude product is then purified by adding an alkali solution and using a solvent like toluene (B28343) to extract by-products. After neutralization and washing to remove unreacted resorcinol, the final product is obtained through vacuum distillation. google.com This method is noted for being simpler in operation and having high product purity. google.com

Table 2: Overview of Synthetic Routes to 3-Dimethylaminophenol

| Feature | Traditional Route | Alternative Route |

| Starting Material | m-Aminophenol | Resorcinol, Dimethylamine |

| Methylating/Amine Source | Dimethyl Sulfate | Dimethylamine |

| Key Advantage | Established process | Avoids highly toxic reagents |

| Key Disadvantage | Use of highly toxic dimethyl sulfate | Requires elevated temperature and pressure |

| Reference | chemicalbook.com | chemicalbook.comgoogle.com |

Advanced Synthetic Approaches to this compound Analogues

Beyond direct nitrosation, other synthetic strategies can be employed to create nitrosophenol compounds. The Baudisch reaction, for instance, is an alternative approach for preparing ortho-nitrosophenols. mdpi.com This reaction typically involves hydroxylamine (B1172632), hydrogen peroxide, and a copper(II) salt, which coordinate to a phenolic starting material to form a metal-nitrosophenolato complex. mdpi.com The free nitrosophenol ligand can then be liberated from the metal complex by treatment with a strong acid. mdpi.com This methodology has been used to convert compounds like 4-methylphenol (p-cresol) and 3-methylphenol (m-cresol) into 5-methyl-2-nitrosophenol. mdpi.com This demonstrates a pathway where the position of the hydroxyl group can potentially be exchanged during the reaction, offering a versatile, if complex, alternative to direct C-nitrosation. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly relevant in chemical synthesis. mdpi.com In the context of producing this compound, several opportunities exist to apply these principles.

A significant green advancement is the avoidance of highly toxic reagents. The synthesis of the precursor 3-Dimethylaminophenol from resorcinol and dimethylamine is a prime example, as it circumvents the use of dimethyl sulfate, a substance with high toxicity concerns. chemicalbook.comgoogle.com

Solvent selection is another critical aspect of green chemistry, as solvents often constitute the bulk of waste in pharmaceutical manufacturing. mdpi.com Some modern nitrosation processes are designed to be performed in aqueous solutions without the need for a catalyst. google.com This approach offers both environmental and economic benefits by eliminating organic solvents and potentially expensive or toxic catalysts. google.com Furthermore, the use of environmentally benign solvents like ethanol (B145695) in related heterocyclic synthesis demonstrates a broader trend toward replacing hazardous solvents. researchgate.net These strategies align with the core goals of green chemistry by designing safer processes and products.

Spectroscopic and Structural Elucidation of 5 Dimethylamino 2 Nitrosophenol

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise molecular structure and electronic environment of 5-Dimethylamino-2-nitrosophenol necessitates the use of sophisticated spectroscopic methods. These techniques provide invaluable, complementary information regarding the connectivity of atoms, the nature of chemical bonds, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene (B151609) ring. The hydroxyl group is an activating, ortho-, para-directing group, while the dimethylamino group is a strongly activating, ortho-, para-directing group. Conversely, the nitroso group is a deactivating, ortho-, para-directing group.

In N,N-dimethylaniline, the aromatic protons appear in the range of 6.6-7.2 ppm, and the methyl protons of the dimethylamino group typically resonate around 2.9-3.0 ppm. rsc.orgchemicalbook.comresearchgate.netchemicalbook.com For phenol (B47542), the aromatic protons are observed between 6.7 and 7.3 ppm, and the phenolic hydroxyl proton can appear over a wide range (3-8 ppm), often as a broad singlet. pressbooks.publibretexts.org In nitrosobenzene (B162901), the aromatic protons are found further downfield, typically between 7.2 and 7.9 ppm, due to the deshielding effect of the nitroso group. chemicalbook.com

For this compound, the protons on the aromatic ring would show a complex splitting pattern due to their coupling with each other. The protons ortho and para to the powerful electron-donating dimethylamino group and the hydroxyl group would be expected to be shifted upfield, while the protons ortho to the electron-withdrawing nitroso group would be shifted downfield. The methyl protons of the dimethylamino group should appear as a singlet, likely in the region of 2.9-3.1 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Based on Analogous Compounds

| Proton Type | Analogous Compound | Typical Chemical Shift (δ, ppm) | Predicted Shift in this compound (δ, ppm) |

| Aromatic-H | N,N-Dimethylaniline | 6.6 - 7.2 | 6.5 - 7.8 |

| Aromatic-H | Phenol | 6.7 - 7.3 | 6.5 - 7.8 |

| Aromatic-H | Nitrosobenzene | 7.2 - 7.9 | 6.5 - 7.8 |

| N(CH₃)₂ | N,N-Dimethylaniline | ~2.9 - 3.0 | ~2.9 - 3.1 |

| OH | Phenol | 3 - 8 (broad) | 4 - 9 (broad) |

Note: Predicted shifts are estimations based on the additive effects of the substituents.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methyl carbons of the dimethylamino group.

In N,N-dimethylaniline, the carbon attached to the nitrogen (C-N) appears around 150 ppm, while the other aromatic carbons resonate between 112 and 129 ppm. The methyl carbons are typically found around 40 ppm. rsc.org For phenol, the carbon bearing the hydroxyl group (C-OH) is observed at approximately 155 ppm, with other aromatic carbons appearing between 115 and 130 ppm. libretexts.orgdocbrown.infovaia.com In nitrosobenzene, the carbon attached to the nitroso group (C-NO) is significantly deshielded and can be found in the region of 130-150 ppm. stackexchange.comcdnsciencepub.combmrb.io

In this compound, the carbon atoms directly attached to the oxygen, nitrogen, and nitroso functionalities will be the most deshielded. The positions of the aromatic carbon signals will be determined by the combined electronic effects of the three substituents.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Based on Analogous Compounds

| Carbon Type | Analogous Compound | Typical Chemical Shift (δ, ppm) | Predicted Shift in this compound (δ, ppm) |

| C-OH | Phenol | ~155 | ~150-160 |

| C-N | N,N-Dimethylaniline | ~150 | ~145-155 |

| C-NO | Nitrosobenzene | ~130-150 | ~130-150 |

| Aromatic-C | Phenol/Aniline/Nitrosobenzene | 112-130 | 110-140 |

| N(CH₃)₂ | N,N-Dimethylaniline | ~40 | ~40-42 |

Note: Predicted shifts are estimations based on the additive effects of the substituents.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the signals of the aromatic protons to their corresponding carbon atoms and the methyl proton signal to the methyl carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a broad absorption band for the O-H stretching of the phenolic group, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The N=O stretching of the nitroso group is expected to be observed in the region of 1500-1600 cm⁻¹. mdpi.comnist.gov The C-N stretching of the dimethylamino group would likely appear around 1350 cm⁻¹. sphinxsai.com Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. docbrown.inforesearchgate.netlibretexts.org

Raman spectroscopy, being complementary to IR, would also be valuable. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The N=O stretch may also be observable.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Phenolic OH | O-H stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (N-CH₃) | C-H stretch | 2850 - 2960 | IR, Raman |

| Nitroso N=O | N=O stretch | 1500 - 1600 | IR, Raman |

| Aromatic C=C | C=C stretch | 1400 - 1600 | IR, Raman |

| Dimethylamino C-N | C-N stretch | ~1350 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the presence of multiple chromophores and auxochromes.

Phenol itself shows an absorption maximum around 270 nm. docbrown.infobgu.ac.ilresearchgate.netresearchgate.net N,N-dimethylaniline exhibits strong absorption bands in the UV region, often with a peak around 250 nm and a shoulder at higher wavelengths. hw.ac.ukepa.gov The nitroso group in nitrosobenzene gives rise to a characteristic weak absorption in the visible region (around 700-750 nm) responsible for its color, and a stronger absorption in the UV region around 300-320 nm. acs.orgacs.orguchile.clstackexchange.comresearchgate.net

The combination of the electron-donating dimethylamino and hydroxyl groups with the electron-withdrawing nitroso group on the same aromatic ring will lead to significant charge-transfer character in the electronic transitions. This is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially extending into the visible region and imparting color to the compound. The exact position of the λmax will be sensitive to the solvent polarity. youtube.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Functional Group/System | Analogous Compound | Typical λmax (nm) | Predicted λmax in this compound (nm) |

| Phenolic Ring | Phenol | ~270 | > 270 (shifted) |

| Dimethylamino-Aryl | N,N-Dimethylaniline | ~250, ~290 | > 290 (shifted) |

| Nitroso-Aryl | Nitrosobenzene | ~315 (UV), ~750 (Vis) | ~320-400 (UV), > 750 (Vis) |

Note: The presence of multiple interacting groups will likely result in new, broad charge-transfer bands at longer wavelengths than the individual components.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which allows for the determination of the elemental composition and thus the molecular formula.

For this compound, the expected molecular formula is C₈H₁₀N₂O₂. guidechem.comlookchem.com The calculated molecular weight for this formula is 166.18 g/mol . guidechem.comlookchem.com In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Expected [M]⁺ Peak (m/z) | ~166.18 |

Solid-State Structural Analysis

While mass spectrometry confirms the 'what' (the molecular formula), solid-state analysis reveals the 'how' (the arrangement of atoms in three-dimensional space).

For this compound, an SC-XRD analysis would definitively confirm the connectivity of the atoms and the geometry of the functional groups. It would reveal the planarity of the benzene ring and the orientation of the dimethylamino and nitroso substituents relative to the ring. The resulting structural data, including atomic coordinates and displacement parameters, are typically deposited in crystallographic databases for public access.

Elemental and Compositional Analysis Techniques

To further corroborate the molecular formula and assess the purity of the compound, elemental and compositional analysis techniques are employed.

Elemental microanalysis, commonly known as CHN analysis, is a combustion-based technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. elementalmicroanalysis.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.

For C₈H₁₀N₂O₂, the theoretical elemental composition is:

Carbon (C): 57.82%

Hydrogen (H): 6.07%

Nitrogen (N): 16.86%

Close agreement between the experimental and theoretical values provides strong evidence for the assigned molecular formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 57.82 |

| Hydrogen (H) | 6.07 |

| Nitrogen (N) | 16.86 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the context of this compound, XPS can provide valuable information about the chemical environment of the nitrogen and oxygen atoms. The binding energies of the N 1s and O 1s core level electrons can help distinguish between the nitrogen atoms of the dimethylamino group and the nitroso group, as well as the oxygen atom of the nitroso group and the phenolic hydroxyl group. This level of detail about the oxidation states and chemical environments of the atoms on the surface of the material complements the bulk analysis provided by other techniques. rsc.org

Computational Chemistry and Theoretical Studies of 5 Dimethylamino 2 Nitrosophenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecules. mdpi.com DFT methods are employed to calculate optimized molecular geometries, spectroscopic parameters, and to understand the reactivity of chemical compounds. mdpi.comresearchgate.net

Optimized Molecular Geometries and Conformational Landscapes

Computational studies using DFT are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations also help in exploring the conformational landscape, which includes various possible spatial arrangements of the molecule and their relative energies.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, providing valuable insights that complement experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in assigning the signals observed in experimental NMR spectra to specific atoms within the molecule. For 5-Dimethylamino-2-nitrosophenol, this would involve calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) to predict their resonance frequencies.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is a common application of DFT. mdpi.com These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups in this compound. For instance, the characteristic stretching frequencies of the O-H, C=N, C=C, and C-N bonds can be predicted.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| O-H stretching | 3300-2700 |

| C-H stretching (aromatic) | 3250-3000 mdpi.com |

| C=N stretching | ~1569 nih.gov |

| C=C stretching (aromatic) | 1601-1448 nih.gov |

| C-O stretching | ~1231 nih.gov |

| C-N stretching | ~1195 nih.gov |

Interactive Data Table: Predicted Vibrational Frequencies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com

HOMO and LUMO: The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is unoccupied and can accept electrons. youtube.comsphinxsai.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comschrodinger.com A smaller gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net For N-(p-diethylaminobenzylidene)p-nitroaniline (DBN), a related compound, the calculated HOMO-LUMO energy gap is 2.94 eV. nih.gov

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. Higher energy suggests stronger donation. |

| LUMO Energy | Indicates electron-accepting ability. Lower energy suggests stronger acceptance. |

| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. numberanalytics.com |

Interactive Data Table: Frontier Molecular Orbital Properties

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. researchgate.net It allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths. youtube.com

By applying TD-DFT to this compound, one can predict the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions involved, such as n→π* or π→π* transitions. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. For example, in nitrophenols, the absorption peaks are significantly influenced by protonation state and solvent. mdpi.com The conversion of p-nitrophenol to p-aminophenol can be monitored by observing the decrease in the absorbance peak around 400 nm. researchgate.net

Molecular Dynamics (MD) Simulations for Solvent Effects on this compound

Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, taking into account the influence of the surrounding environment, such as a solvent. ocamm.fi For this compound, MD simulations can reveal how solvent molecules interact with the solute and affect its conformation, stability, and dynamics.

Quantum Chemical Insights into Reaction Pathways and Intramolecular Interactions

Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. mtu.eduresearchgate.net This involves identifying and calculating the energies of reactants, products, transition states, and intermediates.

For this compound, these methods can be used to investigate various potential reaction pathways, such as those involved in its synthesis or degradation. mtu.edu For example, studies on similar compounds like nitrosamines have used DFT to explore activation and deactivation pathways. researchgate.netfrontiersin.org Furthermore, quantum chemistry provides a detailed understanding of intramolecular interactions, such as the strength and nature of hydrogen bonds and other non-covalent interactions that stabilize the molecule's structure. ntu.ac.uk The study of these interactions is crucial for explaining the molecule's conformational preferences and reactivity. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Detailed research findings and data tables for the Hirshfeld surface analysis of this compound are not available in the current scientific literature.

Reactivity and Reaction Mechanisms of 5 Dimethylamino 2 Nitrosophenol

Electrophilic and Nucleophilic Reactivity of the Nitrosophenol Moiety

The reactivity of 5-Dimethylamino-2-nitrosophenol is dictated by the interplay of its functional groups: the electron-donating dimethylamino group, the phenolic hydroxyl group, and the electron-withdrawing nitroso group. The aromatic ring itself is activated towards electrophilic substitution by the powerful electron-donating effect of the dimethylamino group, which directs incoming electrophiles to the ortho and para positions. However, the presence of the nitroso group at the 2-position and the hydroxyl group at the 1-position significantly influences the regioselectivity of such reactions.

In a broader context, the reactivity of substituted phenols and nitroaromatics is a subject of extensive study. For instance, the reactivity of olefins in the presence of electrophiles is influenced by the substituents on the aromatic ring, with electron-donating groups generally increasing the rate of reaction. chemrxiv.org Similarly, in nucleophilic aromatic substitution reactions, the presence of strong electron-withdrawing groups is crucial for the reaction to proceed. mdpi.com While direct studies on the electrophilic and nucleophilic reactions of this compound are not widely available, these general principles provide a framework for understanding its expected behavior.

Condensation Reactions Involving the Amino and Phenolic Groups

The functional groups of this compound, specifically the phenolic hydroxyl and the potential for reactions involving the aromatic ring, allow for various condensation reactions. The phenolic hydroxyl group can undergo etherification or esterification reactions under appropriate conditions.

More significantly, the activated aromatic ring can participate in condensation reactions with electrophilic partners. For example, nitrosophenols are known to react with activated methylene (B1212753) compounds. While specific examples involving this compound are not readily found in the literature, the synthesis of its diethyl analog, 5-(diethylamino)-2-nitrosophenol, involves the nitrosation of 3-diethylaminophenol, demonstrating the reactivity of the activated aromatic ring. chemicalbook.comchemicalbook.com

| Reactant | Reagent | Product | Reference |

| 3-Diethylaminophenol | Sodium nitrite (B80452), Hydrochloric acid | 5-(Diethylamino)-2-nitrosophenol | chemicalbook.com |

| 3-Diethylaminophenol | Isoamyl nitrite, Hydrogen chloride | 5-Diethylamino-2-nitrosophenol hydrochloride | chemicalbook.com |

Proton Transfer Equilibria in Nitrosophenol Systems

The proton transfer equilibria of this compound are centered around the acidic phenolic hydroxyl group. The pKa of this group is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group would be expected to increase the pKa (making the phenol (B47542) less acidic) compared to unsubstituted phenol, while the electron-withdrawing nitroso group would decrease the pKa (making it more acidic). The net effect is a balance of these opposing influences.

The position of the equilibrium between the protonated (phenol) and deprotonated (phenoxide) forms is critical in determining the compound's reactivity, as the phenoxide is a much stronger nucleophile and more susceptible to oxidation. The proton transfer process is also coupled to the tautomeric equilibrium between the nitrosophenol and the quinone monoxime forms, a characteristic feature of o- and p-nitrosophenols. The position of this tautomeric equilibrium is influenced by the solvent polarity and the electronic nature of the substituents.

Photochemical Transformation and Degradation Pathways of Nitrosophenols

The degradation pathways of substituted phenols in the environment are often initiated by microbial action or photochemical processes. For example, the biodegradation of dimethylphenols can proceed through different ring-cleavage pathways depending on the microorganisms involved. nih.gov The degradation of p-nitrophenol, a related compound, can proceed via two main pathways involving either hydroquinone (B1673460) or 1,2,4-benzenetriol (B23740) as intermediates. researchgate.net It is plausible that this compound could undergo similar degradation processes, although the presence of the dimethylamino group would likely influence the specific intermediates and final products.

Electrochemical Behavior and Redox Characteristics of this compound

The electrochemical behavior of this compound is expected to be rich due to the presence of multiple redox-active moieties. The phenolic hydroxyl group can be oxidized, a process that is often irreversible and pH-dependent. The nitroso group is also electrochemically active and can be reduced in a stepwise manner, typically to a hydroxylamine (B1172632) and then to an amine.

While specific cyclic voltammetry or other electrochemical data for this compound is not present in the searched literature, studies on similar molecules, such as 5-(4-Dimethylamino-benzylidene)-1,3-diethyl-2-thioxodihydro-pyrimidine-4,6-dione, show complex electrochemical behavior with multiple electron transfer steps. researcher.life This suggests that this compound would also exhibit a complex and interesting electrochemical profile.

Coordination Chemistry of 5 Dimethylamino 2 Nitrosophenol

Ligand Properties and Coordination Modes

The unique structural features of 5-Dimethylamino-2-nitrosophenol, specifically the nitrosophenol and dimethylamino groups, dictate its behavior as a ligand in coordination chemistry.

This compound possesses two primary functional groups that can act as donor sites for metal chelation: the nitrosophenol group and the dimethylamino group. The nitrosophenol moiety is known to exist in a tautomeric equilibrium with its quinone-monoxime form. encyclopedia.pub This equilibrium is a critical aspect of its coordination chemistry. Infrared spectroscopy studies on related nitrosophenol complexes have shown that the ligand predominantly adopts the o-benzoquinone monoxime structure upon coordination. encyclopedia.pub

Coordination typically occurs through the nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group, forming a stable five-membered chelate ring with a metal ion. encyclopedia.pub X-ray diffraction analyses of similar copper(II) bis(4-methyl-2-nitrosophenol) complexes have confirmed that coordination is through the nitrogen atom of the nitroso group and the phenolic oxygen. encyclopedia.pub While the dimethylamino group has a lone pair of electrons on the nitrogen atom, its direct involvement in coordination is less common, as the primary chelation occurs through the more favorably positioned nitrosophenol group. However, the electron-donating nature of the dimethylamino group at the para position to the nitroso group can influence the electron density of the aromatic ring and, consequently, the stability and properties of the resulting metal complexes.

Factors influencing the stability of these complexes include the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity and steric effects), and the formation of the chelate ring. wikipedia.org

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is generally straightforward, and their structures are elucidated through various spectroscopic and analytical techniques.

Complexes of 2-nitrosophenol derivatives have been successfully synthesized with a range of transition metal ions, including Co(II), Ni(II), Cu(II), Fe(II), and Pd(II). encyclopedia.pub For instance, a general procedure for the synthesis of metal complexes with a related ligand, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, involves reacting the ligand with the corresponding metal salt (e.g., acetates or sulfates) in a suitable solvent like methanol (B129727), often with the addition of a weak base such as triethylamine (B128534) to facilitate deprotonation of the phenolic hydroxyl group. nih.gov The reaction mixture is typically stirred at room temperature for an extended period, after which the resulting solid complex can be isolated by filtration. nih.gov

The stoichiometry of the resulting complexes can vary. For many divalent metal ions, bis-ligated complexes of the type [M(L)₂] are common, where L represents the deprotonated ligand. encyclopedia.pub However, depending on the metal ion and reaction conditions, mono-ligated or even tris-ligated complexes can be formed. For example, cobalt(III) and iron(II/III) ions have been shown to form octahedral [M(L)₃] complexes with nitrosophenol ligands. encyclopedia.pub

The structures of these metal complexes are typically characterized by a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the broad O-H stretching vibration of the free ligand and a shift in the C-O and N-O stretching frequencies upon complexation provide strong evidence of coordination through the phenolic oxygen and the nitroso-group nitrogen. In related complexes, the appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The spectra typically show bands corresponding to intra-ligand (π → π* and n → π*) transitions and, for transition metal complexes, d-d electronic transitions. semanticscholar.org The position and intensity of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). The disappearance of the phenolic proton signal in the ¹H NMR spectrum of a complex confirms deprotonation and coordination. Shifts in the resonances of the aromatic protons and carbons upon complexation also provide evidence of metal-ligand binding. nih.gov

Magnetic moment measurements and molar conductivity are important techniques for characterizing the electronic structure and nature of metal complexes in the solid state and in solution, respectively.

Magnetic Moment Measurements: The effective magnetic moment (μ_eff), determined from magnetic susceptibility measurements, provides insight into the number of unpaired electrons in a metal complex and, by extension, its geometry and the spin state of the metal ion. researchgate.net For example, high-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M., while square planar Ni(II) (d⁸) complexes are diamagnetic (μ_eff = 0 B.M.). researchgate.net Octahedral Ni(II) complexes, on the other hand, are paramagnetic with two unpaired electrons. researchgate.net The magnetic moment for Cu(II) (d⁹) complexes with one unpaired electron is usually around 1.73 B.M. researchgate.net

Table 2: Typical Magnetic Moment Ranges for Transition Metal Complexes

| Metal Ion | Electron Configuration | Geometry | Spin State | Typical μ_eff (B.M.) |

|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral | High-spin | 4.3 - 5.2 |

| Ni(II) | d⁸ | Square Planar | Low-spin | Diamagnetic |

| Ni(II) | d⁸ | Octahedral | High-spin | 2.8 - 4.0 |

| Cu(II) | d⁹ | - | - | ~1.73 |

Data compiled from general literature on coordination chemistry. researchgate.net

Molar Conductivity: Molar conductivity measurements of the complexes in solution are used to determine whether the complexes are electrolytes or non-electrolytes. This helps in ascertaining whether anions are part of the coordination sphere or are present as counter-ions. nih.gov For instance, complexes that behave as non-electrolytes in solvents like DMF or DMSO typically show low molar conductivity values, suggesting that any anions are directly coordinated to the metal ion. nih.gov

Table 3: Molar Conductance Ranges for Electrolytes in Different Solvents

| Solvent | Non-electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:1 Electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:2 Electrolyte (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|

| DMF | < 65 | 65 - 90 | 130 - 170 |

General ranges based on established literature. nih.gov

Computational Studies on Metal-5-Dimethylamino-2-nitrosophenol Complexes

The coordination chemistry of this compound is significantly illuminated by computational methods, which provide deep insights into the geometric and electronic properties of its metal complexes. These theoretical approaches are crucial for understanding the stability, reactivity, and potential applications of these compounds.

DFT Analysis of Coordination Geometries and Electronic Structure of Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the complexes of this compound. These calculations allow for the optimization of molecular geometries and the analysis of the electronic structure, which are fundamental to understanding the nature of the metal-ligand interactions.

A key feature of this compound as a ligand is its existence in two tautomeric forms: the nitrosophenol form and the quinone-monoxime form. DFT calculations help to determine which tautomer is more stable upon coordination to a metal ion. In many related metal-nitrosophenolato complexes, the quinone-monoxime form is found to be energetically favored upon chelation. mdpi.comencyclopedia.pub The ligand typically acts as a bidentate chelator, coordinating to the metal center through the oxygen atom of the phenolate/quinone group and the nitrogen or oxygen atom of the nitroso/oxime group.

The electronic structure of these complexes, particularly the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a central focus of DFT analysis. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. Upon coordination, the electronic properties of the this compound ligand are significantly altered. The charge transfer between the ligand and the metal ion can be quantified, providing insight into the degree of covalency of the metal-ligand bonds.

Table 1: Representative Theoretical Data for a Hypothetical [M(5-Dimethylamino-2-nitrosophenolate)₂] Complex using DFT

| Parameter | Value | Significance |

| M-O Bond Length (Å) | 1.9 - 2.2 | Indicates the strength of the metal-phenolate bond. |

| M-N Bond Length (Å) | 2.0 - 2.3 | Indicates the strength of the metal-oxime nitrogen bond. |

| O-M-N Bite Angle (°) | 80 - 90 | Reflects the geometric constraints of the chelate ring. |

| HOMO Energy (eV) | -5.0 to -6.5 | Relates to the electron-donating ability of the complex. |

| LUMO Energy (eV) | -1.5 to -3.0 | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap (eV) | 2.5 - 4.0 | Correlates with the chemical stability of the complex. |

Note: The values in this table are illustrative and based on typical ranges observed for similar metal-nitrosophenolato complexes in computational studies. Actual values would vary depending on the specific metal ion and the level of theory used.

Reactivity and Stability Considerations for Metal-5-Dimethylamino-2-nitrosophenol Systems

Computational studies are instrumental in evaluating the reactivity and stability of metal-5-Dimethylamino-2-nitrosophenol complexes. The thermodynamic stability of these complexes can be estimated by calculating the Gibbs free energy of formation. Negative values for the free energy of formation indicate that the complex is thermodynamically stable relative to the free ligand and metal ion.

The electronic parameters derived from DFT calculations, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S), are used to predict the reactivity of the complexes. Generally, a harder molecule (higher η) is less reactive than a softer molecule (higher S). The analysis of these reactivity descriptors can help in understanding the kinetic lability or inertness of the complexes.

Furthermore, the stability of these systems can be explored under different conditions, such as in various solvents or at different pH levels, by incorporating appropriate models in the DFT calculations. For example, computational models can help clarify acid-base equilibria. nih.gov The protonation or deprotonation of the complex can significantly alter its electronic structure and, consequently, its reactivity. nih.gov

The analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and allows for the identification of electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting how the complex might interact with other molecules, such as biological macromolecules or substrates in a catalytic reaction.

Table 2: Calculated Quantum Chemical Descriptors for a Hypothetical Metal-5-Dimethylamino-2-nitrosophenol Complex

| Descriptor | Formula | Typical Value Range | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.5 - 4.5 eV | Measures the tendency to attract electrons. |

| Chemical Potential (μ) | -χ | -3.5 to -4.5 eV | Represents the escaping tendency of electrons. |

| Global Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.25 - 2.0 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | 0.25 - 0.4 eV⁻¹ | Inverse of hardness, indicates higher reactivity. |

Note: These values are representative and derived from general trends in computational studies of related coordination compounds.

Chromatographic Separation and Derivatization Strategies for 5 Dimethylamino 2 Nitrosophenol

Liquid Chromatography (LC) Techniques

Liquid chromatography is a cornerstone for the analysis of polar and non-volatile compounds like phenols. Its versatility allows for a wide range of applications in various scientific fields.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of aminophenols and nitrophenols. nih.govnih.gov Method development for a specific compound like 5-Dimethylamino-2-nitrosophenol would involve optimizing several key parameters to achieve a robust and reliable separation.

A typical starting point for method development would be a reversed-phase (RP) approach, which is suitable for moderately polar compounds. The separation is generally performed on a C18 column, a popular choice due to its versatility and wide availability. nih.govsielc.comnih.gov For instance, a method for analyzing 11 aminophenols utilized an Agilent Zorbax SB C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.comsielc.com The buffer system can be crucial; for example, an ion-pair system with sodium heptanesulfonate and phosphate (B84403) has been used to improve the separation of aminophenols. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate multiple components in a mixture. nih.gov

Detection is commonly achieved using a UV detector, with the wavelength selected based on the analyte's maximum absorbance. sielc.comnih.gov For related compounds, detection wavelengths have been set at 230, 270, and 400 nm to cover various aminophenols and nitrophenols. nih.gov Method validation is a critical step to ensure the analytical procedure is accurate, precise, and linear over a specific concentration range. nih.gov For example, a validated HPLC method for 2-amino-5-nitrophenol (B90527) demonstrated good linearity (r² > 0.999), high accuracy (93.1–110.2%), and good precision (1.1–8.1% RSD). nih.gov

Table 1: Illustrative HPLC Method Parameters for Phenolic Compounds

| Parameter | Typical Setting | Rationale/Example |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar analytes. researchgate.net |

| Mobile Phase | Acetonitrile/Buffered Water | A common solvent system for reversed-phase chromatography. sielc.comsielc.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex samples containing multiple analytes. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.net |

| Detection | UV at 270-320 nm | Phenolic compounds typically exhibit strong UV absorbance in this range. sielc.comnih.govlcms.cz |

| Injection Volume | 10 µL | A common injection volume for standard analytical methods. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com This is achieved by using columns packed with smaller particles (<2 µm) and instrumentation capable of handling higher pressures. mdpi.com

For phenolic compounds, transferring a method from HPLC to UPLC can drastically reduce analysis time without compromising separation quality. lcms.czmdpi.com For example, a separation of priority phenols was successfully transferred from a 5 µm particle column to a 1.9 µm particle column, resulting in a significantly faster analysis. lcms.cz The fundamental principle is that smaller particle sizes lead to increased efficiency and resolution. mdpi.com

UPLC systems can achieve baseline resolution of complex mixtures in a fraction of the time required by HPLC. lcms.cz In a study screening columns for plastic additives, a UPLC method using a CSH C18 column achieved baseline resolution of all analytes within 11 minutes. lcms.cz The enhanced sensitivity of UPLC is particularly beneficial for detecting low-level impurities or metabolites. mdpi.com

Gas Chromatography (GC) Techniques for Phenolic Compounds

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. chula.ac.th However, direct analysis of phenolic compounds like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector and column. univ-lyon1.frnih.gov

To overcome these limitations, a derivatization step is essential. gnest.orgmdpi.com Derivatization converts the polar hydroxyl and amino groups into less polar, more volatile, and more thermally stable derivatives. nih.gov The most common derivatization techniques for phenols are silylation and acetylation. gnest.orgnih.gov

Silylation: This process involves replacing the active hydrogen in the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). univ-lyon1.frnih.gov Silylation must be performed under anhydrous conditions to be effective. nih.gov

Acetylation: This can be achieved using acetic anhydride (B1165640) in an alkaline solution. It is a simple and cost-effective method for derivatizing phenolic compounds. gnest.org

Once derivatized, the compounds can be readily analyzed by GC, often using a capillary column with a stationary phase like 5% diphenyl dimethyl polysiloxane. thermofisher.com

Planar Chromatography (e.g., High-Performance Thin Layer Chromatography (HPTLC))

Planar chromatography, particularly High-Performance Thin Layer Chromatography (HPTLC), is a simple, cost-effective, and rapid method for the analysis of various compounds, including phenols. akjournals.comnih.gov It involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel or a reversed-phase material like RP-18W, and developing it in a sealed chamber with a suitable mobile phase. akjournals.comchromatographytoday.com

For phenolic compounds, a combination of normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) systems can provide excellent separation. hebmu.edu.cn Two-dimensional (2D) TLC, where the plate is developed sequentially in two perpendicular directions with different mobile phases, can significantly enhance the resolution of complex mixtures. akjournals.comakjournals.com For example, a 2D TLC method using an RP-18W plate in the first dimension and a silica gel plate in the second has been used to separate phenolic acids. akjournals.com Detection is typically performed by viewing the plate under UV light (e.g., at 254 nm) or by spraying with a visualizing reagent. akjournals.com

Hyphenated Chromatographic-Spectrometric Techniques for Comprehensive Analysis

Hyphenating a separation technique like GC with a powerful detection method like mass spectrometry provides a comprehensive analytical tool for both identifying and quantifying compounds.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that couples the separation power of GC with the identification capabilities of MS. mdpi.comnih.gov It is widely used for the analysis of derivatized phenolic compounds. nih.govnih.gov

After the derivatized analytes are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragmentation patterns create a mass spectrum that serves as a chemical "fingerprint" for the compound. nih.govtandfonline.com By comparing the obtained mass spectrum with libraries of known spectra (like the NIST library), the compound can be confidently identified. nih.govnist.gov

For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored. This increases sensitivity and selectivity. The mass spectrum of related nitroaromatic compounds often shows characteristic fragments. For example, the mass spectrum of 4-nitrophenol (B140041) shows a prominent molecular ion peak [M-H]- at m/z 138 and other fragment ions. The fragmentation of nitroso compounds has also been studied to understand their behavior in the mass spectrometer. researchgate.netnih.gov Dual derivatization techniques, using two different derivatizing agents, can provide additional structural information based on the mass shifts of the molecular ions. tandfonline.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Acetonitrile | MeCN |

| Acetic anhydride | - |

| 2-amino-5-nitrophenol | 2A5NP |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| Sodium heptanesulfonate | - |

| Phosphate | - |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the quantification of various analytes, including compounds structurally related to this compound. This method combines the separation capabilities of liquid chromatography with the specific detection of mass spectrometry.

In a typical LC-MS/MS analysis, the sample is first introduced into the liquid chromatograph, where the components are separated based on their affinity for the stationary and mobile phases. For nitrosophenol-related compounds, a reversed-phase column, such as a C18 column, is often used. The mobile phase typically consists of a mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation and peak shape. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds, often operating in the positive ion mode, which tends to produce a higher signal intensity for amine-containing molecules. nih.govnih.gov The mass spectrometer is then operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific fragment ion in the third quadrupole. This high specificity significantly reduces matrix interference and enhances the sensitivity of the analysis. nih.gov For instance, in the analysis of similar compounds, a wash step with a high percentage of methanol is sometimes included to remove late-eluting matrix components, and the flow may be diverted to waste during the elution of high-concentration components to prevent detector overload. mdpi.com

Derivatization Methodologies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. This is particularly useful for compounds that lack a strong chromophore or fluorophore, or for those with poor chromatographic retention. actascientific.comthermofisher.com

Pre-column Derivatization:

In this approach, the analyte is derivatized before it is injected into the chromatographic system. This technique offers several advantages, including flexibility in reaction conditions and the potential for high reaction yields. mdpi.com A variety of reagents are available for the pre-column derivatization of primary and secondary amines, which are structurally related to the dimethylamino group in this compound. Commonly used reagents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). actascientific.comthermofisher.com The choice of reagent depends on the specific functional groups present in the analyte and the desired detection method (e.g., UV or fluorescence). academicjournals.org Pre-column derivatization can enhance sensitivity and selectivity by introducing a chromophore or fluorophore, and can also improve retention by decreasing the polarity of the analyte. thermofisher.com

Post-column Derivatization:

In post-column derivatization, the derivatizing reagent is added to the column effluent after the chromatographic separation has occurred. This method is advantageous as it does not alter the chromatographic behavior of the original analyte and can reduce reaction time. actascientific.com The reaction typically takes place in a reaction coil before the eluent reaches the detector. actascientific.com Post-column derivatization is designed to enhance the detectability of the analyte by increasing its signal strength without affecting the chromatographic efficiency. actascientific.com Reagents like ninhydrin (B49086) or fluorescamine (B152294) are often used for the post-column derivatization of amines. actascientific.com

The efficiency of a derivatization reaction is highly dependent on several factors that must be carefully optimized to achieve the best analytical performance.

Key Optimization Parameters:

Reagent Concentration: The concentration of the derivatization reagent is a critical parameter. An insufficient amount can lead to incomplete derivatization and lower sensitivity, while an excess can cause interfering peaks in the chromatogram.

pH: The pH of the reaction medium significantly influences the rate and yield of the derivatization reaction. For instance, the derivatization of amines with dansyl chloride is often carried out at a pH of 9. mjcce.org.mkresearchgate.net

Reaction Time and Temperature: The time and temperature required for the reaction to reach completion must be optimized. For example, derivatization with dansyl chloride has been optimized at 60°C for 1 hour. mjcce.org.mkresearchgate.net

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the resulting derivative.

Common Derivatization Reagents:

| Reagent | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |

| Dansyl Chloride | Dns-Cl | Primary and Secondary Amines | Fluorescence/UV | Reacts to form highly fluorescent derivatives. researchgate.net |

| o-Phthalaldehyde | OPA | Primary Amines (in the presence of a thiol) | Fluorescence | Rapid reaction, but derivatives can be unstable. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence/UV | Forms stable derivatives, but the reagent itself can interfere. creative-proteomics.com |

| 2,4-Dinitrofluorobenzene | DNFB | Primary and Secondary Amines | UV | Straightforward reaction with stable derivatives. creative-proteomics.com |

| Phenyl Isothiocyanate | PITC | Primary and Secondary Amines | UV | Rapid reaction, but requires anhydrous conditions and can be toxic. creative-proteomics.com |

| 4-chloro-7-nitrobenzofurazane | NBD-Cl | Primary and Secondary Amines | Fluorescence | A reliable reagent for establishing sensitive and flexible derivatization techniques. mdpi.com |

The optimization process often involves a systematic approach, such as experimental design, to identify the optimal combination of these parameters, leading to improved linearity, accuracy, and precision of the analytical method. mjcce.org.mkresearchgate.net

Sample Preparation Techniques Relevant to this compound Analysis (e.g., Solid-Phase Extraction)

Sample preparation is a critical step in the analysis of complex matrices to remove interferences and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.

SPE utilizes a solid sorbent material packed in a cartridge or disk to selectively retain the analyte from a liquid sample. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For compounds like this compound, which possesses both polar (nitrosophenol) and non-polar (dimethylamino) characteristics, a sorbent with mixed-mode properties, such as hydrophilic-lipophilic balance (HLB) cartridges, can be effective. nih.gov These sorbents offer enhanced retention for a broad range of compounds. nih.gov C18 cartridges, which are based on a non-polar silica-based sorbent, are also commonly used for the extraction of moderately polar to non-polar compounds from aqueous samples. mdpi.comnih.gov

The SPE procedure typically involves four steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer to prepare it for sample loading.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The sorbent is washed with a solvent that is strong enough to remove interferences but weak enough to leave the analyte retained.

Elution: The analyte is eluted from the sorbent using a small volume of a strong solvent.

Environmental Chemistry and Degradation Pathways of Nitrosophenol Analogues

Photolytic Degradation Processes of Nitrosophenols in Aquatic Systems

Photolytic degradation is a significant abiotic process that can contribute to the transformation of organic pollutants in aquatic environments. The absorption of light energy can lead to the breakdown of chemical bonds, altering the structure and properties of the parent compound.

Studies on the pharmaceutical citalopram (B1669093) have also highlighted the importance of indirect photolysis in natural waters. The photodegradation of citalopram was accelerated in natural lake water compared to purified water, a phenomenon attributed to the presence of natural photosensitizers like nitrate (B79036) and natural organic matter (NOM). researchgate.netmdpi.com For example, the presence of nitrate at a concentration of 10 mg/L, as well as bicarbonate, enhanced the photolytic rate of citalopram. mdpi.com These findings suggest that the photolytic fate of nitrosophenols in the environment is likely influenced by the composition of the water body. The process can lead to the formation of various transformation products, which may themselves be subject to further degradation. researchgate.net

Table 1: Factors Influencing Photolytic Degradation of Analogue Compounds in Aquatic Systems

| Factor | Observation | Compound Example |

| Sunlight Conditions | Rate of degradation is dependent on sunlight intensity. | Pentachlorophenol (B1679276) (PCP) |

| Water Depth | Degradation is faster at the surface and decreases with depth. | Pentachlorophenol (PCP) |

| Photosensitizers | Presence of substances like nitrate and natural organic matter (NOM) can accelerate photolysis. | Citalopram |

| Water Matrix | Degradation rates are higher in natural waters (e.g., lake water) compared to pure water. | Citalopram |

This table summarizes findings from studies on compounds structurally related to nitrosophenols to infer potential photolytic behavior.

Electrochemical Degradation Studies of Related Nitrophenolic Compounds

Electrochemical methods represent a promising technology for the remediation of water contaminated with refractory organic pollutants like nitrophenols. mdpi.comnih.govscispace.com These techniques utilize electrochemical reactions to oxidize or reduce pollutants into less harmful substances. mdpi.comnih.gov

Studies on p-nitrophenol (PNP) have demonstrated that electrochemical degradation can be highly effective. In one study using an undivided cell, 92% of PNP was removed, with a corresponding 22% removal of total organic carbon (TOC). nih.gov The use of a divided cell revealed that PNP degradation was primarily due to cathodic reduction, while anodic oxidation contributed to the removal through reactions with hydroxyl radicals. nih.gov A sequential reduction-oxidation process in a divided cell achieved a higher TOC removal of 40%. nih.gov Intermediates identified during the electrochemical degradation of PNP include p-aminophenol (PAP), hydroquinone (B1673460), and p-benzoquinone. nih.gov

The efficiency of electrochemical oxidation can be enhanced by the choice of electrode material. For instance, the electrocatalytic oxidation of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) was improved using silver nanoparticles supported on polyaniline. mdpi.com Similarly, expanded graphite-TiO2 composite electrodes have been shown to be effective photoanodes for the degradation of p-nitrophenol, achieving a removal efficiency of 62% in 90 minutes under optimized conditions. nih.gov This was significantly higher than the removal rates by electrochemical oxidation (6%) or photolysis (24%) alone. nih.gov The electro-Fenton process, which generates highly reactive hydroxyl radicals, has also been successfully used to mineralize 2-nitrophenol, breaking it down into intermediates like catechol, resorcinol (B1680541), and eventually short-chain carboxylic acids such as malonic, glyoxylic, and oxalic acid before complete mineralization. researchgate.net

Table 2: Electrochemical Degradation of Nitrophenolic Compounds

| Compound | Electrochemical Method | Key Findings | Intermediates Identified |

| p-Nitrophenol (PNP) | Electrolysis (undivided/divided cell) | 92% PNP removal in undivided cell; Cathodic reduction is the main degradation pathway. nih.gov | p-Aminophenol (PAP), Hydroquinone, p-Benzoquinone. nih.gov |

| 2-Nitrophenol & 4-Nitrophenol | Electrocatalytic Oxidation (Ag@P-CA electrode) | Enhanced oxidation efficiency. mdpi.com | Not specified. |

| p-Nitrophenol (PNP) | Photoelectrochemical Oxidation (EG-TiO2 electrode) | 62% removal efficiency in 90 minutes. nih.gov | Not specified. |

| 2-Nitrophenol (2-NP) | Electro-Fenton | Complete mineralization achieved. researchgate.net | Catechol, Resorcinol, 1,2,4-Trihydroxybenzene, Hydroquinone, Benzoquinone, Malonic acid, Glyoxylic acid, Oxalic acid. researchgate.net |

This table presents data on the electrochemical degradation of nitrophenols, which are structurally related to the nitroso-analogue 5-Dimethylamino-2-nitrosophenol.

Biotransformation and Microbial Degradation of Similar Aromatic Nitroso and Nitro Compounds

Biotransformation and microbial degradation are key environmental processes that determine the fate of many organic pollutants. jebas.orgresearchgate.net Aromatic nitroso compounds can appear in biological systems as intermediates during the oxidation of amines or the reduction of nitro compounds. at.ua The toxicity of nitroaromatic compounds is often attributed to their partial reduction to nitroso and hydroxylamino derivatives. omicsonline.org

Numerous microorganisms have demonstrated the ability to degrade nitrophenols and other nitroaromatic compounds. jebas.orgnih.govcapes.gov.br The degradation can proceed through different pathways, often initiated by a nitroreductase enzyme that reduces the nitro group to a nitroso, then a hydroxylamino group, and finally an amino group. researchgate.netomicsonline.org For example, the biotransformation of compounds like 3-nitrobenzoic acid and 4-nitrotoluene (B166481) by the enzyme azoreductase from Bacillus badius proceeds via the reduction of the nitro group. omicsonline.org

Specific bacterial strains have been identified with the ability to degrade various nitrophenols. Strains of Comamonas testosteroni and Acidovorax delafieldii were isolated from activated sludge and showed a broad ability to degrade nitrophenols and nitrobenzene. nih.gov The bacterium Cupriavidus sp. CNP-8 can degrade 2,6-dichloro-4-nitrophenol, converting it to 6-chlorohydroxyquinol. nih.gov The biodegradation of 3-nitrophenol (B1666305) by Pseudomonas putida and Ralstonia eutropha involves its conversion to 1,2,4-benzenetriol (B23740). researchgate.net Similarly, a strain of Pseudomonas sp. DL17 was able to completely degrade p-nitroaniline within 48 hours, transforming it into metabolites such as p-phenylenediamine, acetanilide, and catechol. nih.gov

The initial step in the microbial catabolism of these compounds is often the reduction of the nitro group by NADPH-dependent nitroreductases. nih.gov However, some degradation pathways involve an initial oxidative step. The degradation of p-nitrophenol by some soil bacteria involves a dioxygenase enzyme that converts an intermediate, benzenetriol, to maleylacetate. researchgate.net

Table 3: Microbial Degradation of Structurally Related Aromatic Compounds

| Compound | Microorganism(s) | Key Transformation Steps/Metabolites |

| Nitrophenols/Nitrobenzene | Comamonas testosteroni, Acidovorax delafieldii | Broad degradation ability. nih.gov |

| 2,6-Dichloro-4-nitrophenol | Cupriavidus sp. CNP-8 | Conversion to 6-chlorohydroxyquinol. nih.gov |

| 3-Nitrophenol | Pseudomonas putida, Ralstonia eutropha | Conversion to 1,2,4-Benzenetriol. researchgate.net |

| p-Nitroaniline | Pseudomonas sp. DL17 | Degradation to p-Phenylenediamine, Acetanilide, Catechol. nih.gov |

| p-Nitrophenol | Soil Bacteria (e.g., Burkholderia sp. SJ98) | Conversion of Benzenetriol to Beta-ketoadipate. researchgate.net |

This table illustrates the capability of various microorganisms to degrade aromatic nitro compounds, providing a model for the potential biodegradation of nitrosophenols.

Environmental Occurrence and Fate Mechanisms of Structurally Related Phenolic Pollutants

Phenolic compounds, both natural and anthropogenic, are widely distributed in the environment. researchgate.netirispublishers.commdpi.com They are found in various environmental compartments, including surface water, groundwater, sediments, and even in human tissues. researchgate.netnih.govnih.gov Industrial and municipal effluents are significant sources of phenolic pollutants in aquatic systems. researchgate.netnih.gov Wastewater treatment plants (WWTPs) that use conventional methods are often not effective at completely removing these compounds, leading to their release into receiving waters. researchgate.net